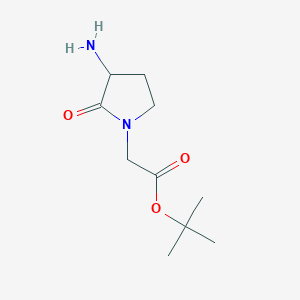

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-8(13)6-12-5-4-7(11)9(12)14/h7H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULHJHJHVICZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718692 | |

| Record name | tert-Butyl (3-amino-2-oxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260639-73-3 | |

| Record name | tert-Butyl (3-amino-2-oxopyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Data Table: Representative Laboratory Synthesis

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Reactant Mixing | Tert-butyl bromoacetate, 3-amino-2-oxopyrrolidine, base (K2CO3), DMF | Nucleophilic substitution | Base deprotonates amine for nucleophilicity |

| 2. Reaction | Stir at room temp or gentle heating (25–50°C), 4–12 h | Reaction completion | Monitored by TLC or HPLC |

| 3. Workup | Quench with water, extract with EtOAc | Isolate product | Removes inorganic salts |

| 4. Purification | Chromatography or crystallization | Achieve high purity | Yields >90% (typical) |

Analysis of Preparation Methods

- High selectivity for the desired ester linkage due to the steric and electronic properties of the tert-butyl group.

- Mild reaction conditions minimize side reactions and degradation of sensitive functional groups.

- Straightforward purification due to the compound’s physical properties.

- The necessity for anhydrous and inert conditions to prevent hydrolysis or side reactions.

- Use of DMF or similar solvents, which require careful handling and disposal.

While the nucleophilic substitution method is predominant, alternative routes such as using different alkylating agents or protecting group strategies may be considered for specific synthetic challenges. However, these are less commonly reported for this particular compound.

Research Findings and Quality Control

- The product is typically obtained at >95% purity, as confirmed by NMR, HPLC, and mass spectrometry.

- Stability studies indicate that the compound is robust under standard laboratory conditions but sensitive to strong acids or bases due to the ester and amine functionalities.

- Batch-to-batch consistency is ensured through rigorous quality control, especially in industrial settings.

Data Table: Key Properties and Quality Metrics

| Parameter | Typical Value | Analytical Method |

|---|---|---|

| Purity | >95% | HPLC, NMR |

| Molecular Weight | 214.26 | Mass Spectrometry |

| Storage | Cool, dry place | - |

| Stability | Stable (neutral pH) | Stress testing |

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate serves as an important intermediate in organic synthesis. It is utilized in the production of various organic compounds due to its unique chemical structure, which allows for diverse reactivity. The compound can undergo:

- Oxidation : Converting to oxo derivatives using agents like potassium permanganate.

- Reduction : Transforming oxo groups into hydroxyl groups with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing for the formation of various derivatives.

Biological Research Applications

In biological contexts, this compound is being investigated for its potential biological activities . It interacts with various biomolecules, which may modulate enzyme activity and influence biological pathways. Notable areas of research include:

- Drug Development : The compound is studied for its therapeutic properties and potential as a building block for pharmaceuticals targeting diseases such as myotonic dystrophy and chronic obstructive pulmonary disease .

- Biomolecular Interactions : Its interactions with enzymes and receptors are being explored to understand its effects on metabolic processes .

Medicinal Chemistry Applications

In the field of medicinal chemistry, this compound has been evaluated for its role in developing new therapeutic agents. Research indicates that it may possess properties beneficial for treating conditions such as:

- Asthma

- Rheumatoid Arthritis

- Psoriasis

These applications stem from its ability to inhibit specific biochemical pathways, making it a candidate for further pharmaceutical development .

Industrial Applications

The compound is also valuable in industrial settings, particularly in the manufacture of specialty chemicals and pharmaceuticals. Its unique characteristics allow it to be used effectively in the production processes of various chemical products, enhancing efficiency and yield .

Case Study 1: Drug Development

A study explored the synthesis of this compound as a precursor for developing a novel anti-inflammatory drug. The compound demonstrated significant activity in preclinical models, leading to further investigations into its pharmacokinetics and safety profiles.

Case Study 2: Biomolecular Interaction

Research focused on the interaction between this compound and specific receptors involved in metabolic regulation. The findings suggested that the compound could modulate receptor activity, influencing metabolic pathways relevant to obesity and diabetes.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is part of a broader class of tert-butyl esters with substituted pyrrolidinone or related heterocyclic systems. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Differences and Insights

This difference makes the former more suitable for kinase inhibitor design . The ethyl 2-(N-methyldodecanamido)acetate (CAS 13005-52-2) exhibits hydrophobic properties due to its alkyl chain, contrasting with the polar pyrrolidinone system in the target compound .

Synthetic Utility: The tert-butyl ester in the target compound offers superior stability under acidic conditions compared to methyl or ethyl esters (e.g., CAS 1341378-90-2), reducing premature hydrolysis during multi-step syntheses . The acetylamino-pyridone analog () shows planar geometry due to its pyridone ring, whereas the pyrrolidinone in the target compound adopts a puckered conformation, influencing binding selectivity .

Structural Diversity :

- Compounds like tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620548-16-5) introduce aromatic and sulfur-containing groups, diverging from the aliphatic focus of the target compound. Such variations impact solubility and metabolic stability .

Biologische Aktivität

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate (CAS Number: 1260639-73-3) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C10H18N2O3

- Molecular Weight : 214.26 g/mol

- Structure : The compound features a pyrrolidine ring, which is known for its biological significance in various pharmacological applications.

1. Antioxidant Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. The presence of the amino group in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.

2. Neuroprotective Effects

Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, potentially leading to neuroprotective effects. This inhibition is crucial for conditions like Alzheimer's disease, where maintaining acetylcholine levels is vital for cognitive function .

3. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Compounds similar to this compound have been shown to modulate inflammatory pathways, particularly those involving cytokines like TNF-alpha and IL-1β, which are critical in inflammatory responses .

Case Study 1: Neuroprotective Activity

A study investigated the effects of similar pyrrolidine derivatives on AChE activity. Results indicated that these compounds could significantly reduce AChE activity in vitro, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Mechanisms

In a model of inflammation induced by lipopolysaccharides (LPS), derivatives exhibited a reduction in pro-inflammatory cytokines. This suggests that this compound may possess similar properties, providing a basis for further exploration in inflammatory diseases .

Data Table: Biological Activities of Similar Compounds

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate?

- Methodology :

- Palladium-catalyzed α-arylation : Analogous to tert-butyl esters with aromatic substituents, zinc enolates of esters can undergo α-arylation using aryl halides. Reaction conditions include Pd(OAc)₂ as a catalyst, ligands (e.g., XPhos), and bases like K₃PO₄ in THF at 60–90°C .

- Deprotection strategies : The tert-butyl group can be cleaved using trifluoroacetic acid (TFA) in dichloromethane, followed by co-evaporation with toluene to yield the free acid .

- Purification : Silica gel chromatography is commonly employed, with yields ranging from 76% to 96% depending on substituent effects .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Analytical techniques :

- NMR spectroscopy : and NMR (e.g., 500 MHz -NMR in CDCl₃) confirm chemical shifts for the tert-butyl group (~1.4 ppm for ), pyrrolidinone carbonyl (~170 ppm for ), and acetate moiety .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the exact mass (e.g., 276.189665 g/mol for related metabolites) .

Q. What safety precautions are required when handling this compound?

- Hazard classification : Classified under GHS as acutely toxic (Category 4 for oral/dermal/inhalation) and irritating to eyes/skin. Key precautions include:

- Use of PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation .

Q. What purification methods are effective for isolating tert-butyl esters?

- Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexanes (e.g., 10–30% EA) is standard .

- Recrystallization : For crystalline derivatives, solvents like dichloromethane/hexane mixtures may be used .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in synthetic yields across studies?

- Case study : Yields for tert-butyl esters with electron-withdrawing groups (e.g., nitro: 96%) vs. electron-donating groups (e.g., hydroxy: 82%) vary due to steric/electronic effects. Optimize reaction time, catalyst loading, or solvent polarity to address discrepancies .

- Validation : Use TLC or HPLC to monitor reaction progress and identify by-products (e.g., brominated impurities in cross-coupling reactions) .

Q. What experimental design considerations are critical for synthesizing analogues of this compound?

- Substituent selection : Modify the pyrrolidinone ring or acetate side chain to tune physicochemical properties. For example:

- Electron-deficient aryl groups : Enhance reactivity in nucleophilic fluorination .

- Bulkier tert-butyl variants : Improve metabolic stability in pharmacokinetic studies .

- Reaction scalability : Pilot reactions under inert atmospheres (N₂/Ar) ensure reproducibility for gram-scale synthesis .

Q. How can crystallography data resolve ambiguities in molecular conformation?

- Software tools : SHELX programs (e.g., SHELXL for refinement) enable high-resolution structure determination. Key parameters include:

- R-factor : Aim for <5% to validate accuracy.

- Twinned data : Use SHELXD for structure solution in cases of crystal twinning .

Q. What strategies mitigate challenges in tert-butyl deprotection without side reactions?

- Alternative acids : HCl in dioxane or H₂SO₄ in acetic acid for acid-sensitive substrates.

- Enzymatic cleavage : Lipases or esterases under mild aqueous conditions (pH 7, 37°C) for biocompatible deprotection .

Q. How can researchers validate purity and stability for long-term storage?

- Analytical validation :

- HPLC-MS : Detect degradation products (e.g., hydrolyzed acetate or oxidized pyrrolidinone).

- Karl Fischer titration : Monitor moisture content (<0.1% for stability) .

- Storage : Store at –20°C under nitrogen to prevent tert-butyl ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.